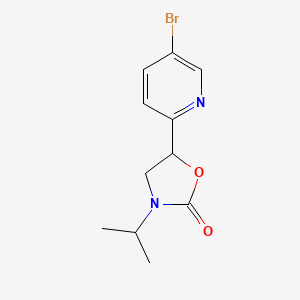
5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one
Cat. No. B8280095
M. Wt: 285.14 g/mol
InChI Key: KKAFGRVWPLPRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09416144B2
Procedure details


Compound 14b (125 mg, 0.51 mmol), NaH (51 mg, 1.28 mmol) and isopropyl bromide (125 mg, 1.02 mmol) reacted following the synthetic method of compound 14c to afford 67 mg colorless liquid, yield 46%.
Name
Compound 14b
Quantity
125 mg
Type
reactant
Reaction Step One



Name
compound 14c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][C:11](=[O:13])[NH:10][CH2:9]2)=[N:6][CH:7]=1.[H-].[Na+].[CH:16](Br)([CH3:18])[CH3:17].BrC1C=CC(C2OC(=O)N(C)C2)=NC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][C:11](=[O:13])[N:10]([CH:16]([CH3:18])[CH3:17])[CH2:9]2)=[N:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
Compound 14b
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)C1CNC(O1)=O
|
|
Name
|
|
|
Quantity
|
51 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)Br
|
Step Two
|
Name
|
compound 14c
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)C1CN(C(O1)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)C1CN(C(O1)=O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67 mg | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
